4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine
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Overview
Description
4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5HClF3IN2. It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivativesThe trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available pyrimidine derivatives. The process often includes halogenation, followed by purification steps to obtain the desired product with high purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve maximum yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions to facilitate the coupling reaction.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine or iodine atoms are replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyrimidine derivative with boronic acids.
Scientific Research Applications
4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
- 2-Chloro-4-iodo-5-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Comparison: 4-Chloro-2-iodo-5-(trifluoromethyl)pyrimidine is unique due to the simultaneous presence of chlorine, iodine, and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and properties compared to its analogs. For instance, the presence of both chlorine and iodine allows for selective substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
Molecular Formula |
C5HClF3IN2 |
---|---|
Molecular Weight |
308.43 g/mol |
IUPAC Name |
4-chloro-2-iodo-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF3IN2/c6-3-2(5(7,8)9)1-11-4(10)12-3/h1H |
InChI Key |
SFCGNEWUHJLQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)I)Cl)C(F)(F)F |
Origin of Product |
United States |
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